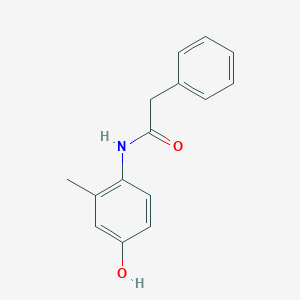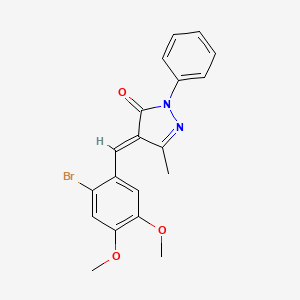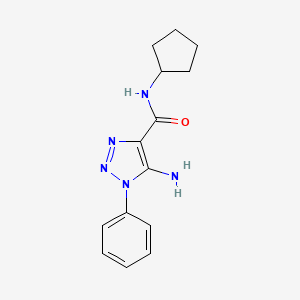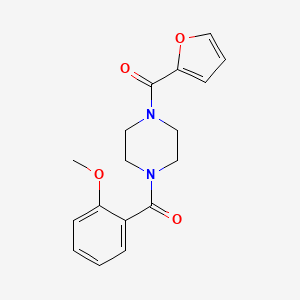![molecular formula C14H20N6 B5535474 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride, also known as PZ-128, is a novel small molecule that has been studied for its potential therapeutic effects in various diseases.
Wirkmechanismus
The exact mechanism of action of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride is not fully understood. However, it has been found to inhibit the activity of several enzymes, including protein kinase C (PKC) and glycogen synthase kinase 3 beta (GSK3β). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK3β is involved in the regulation of glycogen synthesis, gene expression, and cell survival. Inhibition of these enzymes by 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to have various biochemical and physiological effects. In cancer, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to induce apoptosis and inhibit cell proliferation. In diabetes, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to improve insulin sensitivity and glucose tolerance. In neurodegenerative diseases, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride is its ability to inhibit the activity of multiple enzymes, which may contribute to its therapeutic effects in various diseases. One limitation of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride. One direction is to further investigate its mechanism of action and identify additional targets for its inhibition. Another direction is to study its effects in other diseases, such as cardiovascular disease and autoimmune disease. Additionally, the development of more soluble analogs of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride may improve its potential as a therapeutic agent.
Synthesemethoden
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride can be synthesized using a 5-step process. The first step involves the reaction of 2,6-dichloropyridazine with 1-methyl-1H-imidazole to form 6-(1-methyl-1H-imidazol-2-yl)-2,3-dichloropyridazine. The second step involves the reaction of this compound with 1-aminohexane to form 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine. The third step involves the protection of the amine group using Boc anhydride to form Boc-protected 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride. The fourth step involves the deprotection of the amine group using trifluoroacetic acid to form 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride. The final step involves the formation of the dihydrochloride salt of 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative diseases. In cancer, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In diabetes, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative diseases, 1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride has been found to protect neurons from oxidative stress and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
1-[6-(1-methylimidazol-2-yl)pyridazin-3-yl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-19-9-7-16-14(19)12-5-6-13(18-17-12)20-8-3-2-4-11(15)10-20/h5-7,9,11H,2-4,8,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZMCKHFGFXDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NN=C(C=C2)N3CCCCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]azepan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzoate](/img/structure/B5535393.png)
![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)
![4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5535409.png)
![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)

![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)
![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)


![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)

![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)
